4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine chemical properties
4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine chemical properties
An In-Depth Technical Guide to 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine: Properties, Reactivity, and Applications in Drug Discovery
Abstract
4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine is a substituted pyrimidine that has emerged as a significant heterocyclic building block for researchers in medicinal chemistry and drug development. Its unique structural arrangement, featuring an electrophilic chlorine atom poised for displacement, a pyrrolidine moiety, and a methyl group, provides a versatile scaffold for constructing diverse molecular libraries. This guide offers a comprehensive overview of its core chemical and physical properties, explores the fundamental principles of its reactivity, outlines a representative synthetic workflow, and details its applications as a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors and protein degraders.
Core Molecular Profile
A precise understanding of the compound's fundamental identifiers is the starting point for any rigorous scientific investigation.
Nomenclature and Identifiers
The compound is systematically identified by several key descriptors, which are crucial for database searches and regulatory documentation.
| Identifier | Value | Source |
| IUPAC Name | 4-chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine | - |
| CAS Number | 914349-69-2 | [1][2] |
| Molecular Formula | C₉H₁₂ClN₃ | [1][3] |
| Molecular Weight | 197.66 g/mol | [3][4] |
| MDL Number | MFCD07782032 | [3] |
Structural Representation
The molecule's structure consists of a central pyrimidine ring substituted at positions 2, 4, and 6. The chlorine atom at the C4 position is the primary site of reactivity, a feature enhanced by the electron-withdrawing nature of the pyrimidine ring's nitrogen atoms.
Recommended Protocol for a Typical SₙAr Reaction
This protocol describes a general procedure for displacing the C4-chloride with a primary amine, a common follow-up step in drug development workflows.
Objective: To synthesize a 4-amino-substituted-2-methyl-6-pyrrolidin-1-yl-pyrimidine derivative.
Materials:
-
4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine (1.0 eq)
-
Primary amine of choice (R-NH₂) (1.2 eq)
-
A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous polar aprotic solvent, e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine.
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Dissolution: Add the anhydrous solvent via syringe and stir until the starting material is fully dissolved.
-
Addition of Reagents: Add the primary amine (R-NH₂) to the solution, followed by the dropwise addition of DIPEA.
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired pure compound.
Safety and Handling
Proper handling is essential due to the compound's irritant properties. [1]
| Hazard Category | GHS Pictogram | Hazard Statement | Precautionary Measures |
|---|---|---|---|
| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation. | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |
| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
Applications in Medicinal Chemistry and Drug Development
This compound is rarely the final therapeutic agent but rather a crucial intermediate. Its value lies in providing a reliable and versatile scaffold for building more complex molecules.
Role as a Privileged Scaffold
The substituted pyrimidine motif is considered a "privileged scaffold" in medicinal chemistry because it is present in numerous FDA-approved drugs and biologically active molecules. This scaffold is adept at forming key hydrogen bonds and other interactions with protein targets. By using 4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine, researchers can rapidly generate libraries of novel compounds built upon this proven core structure.
Case Study: Development of Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The pyrimidine scaffold is ideal for this purpose. Researchers can react 4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine with a variety of amine-containing fragments. [5]Each resulting product can then be tested for its ability to inhibit specific kinases, allowing for the rapid exploration of structure-activity relationships (SAR).
Application as a Protein Degrader Building Block
The field of targeted protein degradation has gained significant traction. Molecules like PROTACs (Proteolysis-Targeting Chimeras) work by bringing a target protein and an E3 ligase into proximity, leading to the target's degradation. These molecules are typically composed of a warhead for the target protein, a ligand for an E3 ligase, and a linker connecting them. This pyrimidine derivative is listed as a "Protein Degrader Building Block," indicating its utility in constructing either the target-binding warhead or the linker portion of these advanced therapeutic modalities. [2]
Conclusion
4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine is a high-value chemical tool for the modern medicinal chemist. Its well-defined reactivity, centered on the SₙAr displacement of its C4-chloride, provides a reliable and efficient handle for molecular elaboration. Its stable, privileged pyrimidine core makes it an ideal starting point for developing novel kinase inhibitors, protein degraders, and other potential therapeutics. A thorough understanding of its properties, reactivity, and handling is paramount for any researcher aiming to leverage this versatile building block in the pursuit of new drug candidates.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17750883, 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. Retrieved from [Link]
-
Srini Chem (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
-
Chemical.AI (n.d.). 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine, min 98%, 1 gram. Retrieved from [Link]
-
Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2021). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. Retrieved from [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine , 95% , 914349-69-2 - CookeChem [cookechem.com]
- 4. 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine | C9H12ClN3 | CID 17750883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine|CAS 53461-40-8 [benchchem.com]

